molecular formula C8H3ClF2N2 B1433599 2-Chloro-6,7-difluoroquinazoline CAS No. 1233932-19-8

2-Chloro-6,7-difluoroquinazoline

Cat. No. B1433599
CAS RN: 1233932-19-8
M. Wt: 200.57 g/mol
InChI Key: HTUKNBYKVIZQFZ-UHFFFAOYSA-N
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Description

2-Chloro-6,7-difluoroquinazoline is a heterocyclic aromatic compound . It has a molecular weight of 200.57 . The compound is typically stored at a temperature of 4°C and is available in powder form .


Synthesis Analysis

While specific synthesis methods for 2-Chloro-6,7-difluoroquinazoline were not found in the search results, quinazoline derivatives can generally be synthesized from a parent quinazoline compound through processes such as esterification or amidification .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-6,7-difluoroquinazoline . The InChI code is 1S/C8H3ClF2N2/c9-8-12-3-4-1-5(10)2-6(11)7(4)13-8/h1-3H . This indicates that the compound has a quinazoline core structure with chlorine and fluorine substituents.


Physical And Chemical Properties Analysis

2-Chloro-6,7-difluoroquinazoline is a powder with a molecular weight of 200.57 . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Novel Halogenated Compounds

2-Chloro-6,7-difluoroquinazoline plays a role in the synthesis of various novel halogenated compounds. For instance, its interaction with liquid and aqueous ammonia has been studied as an approach to synthesize halogen-containing aminoquinolines. This process has shown that different polyfluorinated 2-chloroquinolines can yield products of substitution of either the Cl atom or an F atom at various positions, demonstrating the compound's versatility in chemical synthesis (Skolyapova et al., 2017).

Biological Activities and Applications

2-Chloro-6,7-difluoroquinazoline derivatives have been investigated for their potential biological activities. For example, studies have focused on the design and synthesis of derivatives like 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, which have been evaluated as dual inhibitors of Mycobacterium tuberculosis and influenza virus. Such compounds hold promise in developing new treatments for infectious diseases (Marvadi et al., 2019).

Pharmaceutical Applications

In the pharmaceutical industry, 2-Chloro-6,7-difluoroquinazoline is significant in the development of anticancer agents. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 2-chloroquinazoline, has been identified as a potent apoptosis inducer and a promising anticancer clinical candidate. This compound demonstrates the potential of 2-chloroquinazoline derivatives in the treatment of cancer (Sirisoma et al., 2009).

Synthetic Applications in Chemistry

2-Chloro-6,7-difluoroquinazoline is also significant in the synthesis of other complex chemical structures. Research on the synthetic applications of 2-chloroquinoline-3-carbaldehyde and related analogs highlights the role of 2-chloroquinazolines in constructing fused or binary heterocyclic systems, which are vital in various chemical syntheses (Hamama et al., 2018).

Industrial and Analytical Applications

In industrial and analytical contexts, methods have been developed to monitor synthetic reactions involving key intermediates like 2-chloro-6,7-difluoroquinazoline in the manufacture of antihypertensive drugs. This highlights the compound's importance in the pharmaceutical manufacturing process (Rao et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-Chloro-6,7-difluoroquinazoline were not found in the search results, quinazoline derivatives are a topic of ongoing research due to their wide range of biological activities . Further studies could explore the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

2-chloro-6,7-difluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-8-12-3-4-1-5(10)6(11)2-7(4)13-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUKNBYKVIZQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7-difluoroquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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